molecular formula C14H9N3 B11886221 Indazolo[2,3-a]quinazoline CAS No. 239-58-7

Indazolo[2,3-a]quinazoline

Cat. No.: B11886221
CAS No.: 239-58-7
M. Wt: 219.24 g/mol
InChI Key: YPXRRQGHFPSYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indazolo[2,3-a]quinazoline is a heterocyclic compound that consists of fused indazole and quinazoline fragments.

Preparation Methods

The synthesis of indazolo[2,3-a]quinazoline can be achieved through various methods. One efficient synthetic route involves the sequential annulation of 3-aminoindazoles and dehydrogenative aromatization of cyclohexanones. This method is highly regioselective due to the superiority of the Mannich reaction over the aldol reaction in this system . Another approach includes metal-catalyzed intramolecular cyclizations and multicomponent assembly reactions .

Chemical Reactions Analysis

Indazolo[2,3-a]quinazoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as iodine or other transition metals.

    Reduction: Reductive reactions can be facilitated by reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce dihydroquinazoline compounds .

Mechanism of Action

The mechanism of action of indazolo[2,3-a]quinazoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its antibacterial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Indazolo[2,3-a]quinazoline can be compared with other similar compounds such as:

  • Indazolo[2,3-c]quinazoline
  • Indazolo[3,2-b]quinazoline

These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its high regioselectivity and diverse range of applications .

Properties

CAS No.

239-58-7

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

indazolo[2,3-a]quinazoline

InChI

InChI=1S/C14H9N3/c1-4-8-13-10(5-1)9-15-14-11-6-2-3-7-12(11)16-17(13)14/h1-9H

InChI Key

YPXRRQGHFPSYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C4C=CC=CC4=NN23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.